2-(4-bromo-2-fluorophenyl)propanoic acid
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Overview
Description
2-(4-bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products may include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Products include carboxylates or carbonyl compounds.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
2-(4-bromo-2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)propanoic acid
- 2-(4-fluorophenyl)propanoic acid
- 2-(4-chloro-2-fluorophenyl)propanoic acid
Uniqueness
2-(4-bromo-2-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can result in distinct chemical and biological properties compared to compounds with only one halogen substituent. The combination of bromine and fluorine can enhance the compound’s reactivity and specificity in various applications.
Properties
CAS No. |
1501405-60-2 |
---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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